Dimethyl 3-(Boc-amino)pentanedioate
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Overview
Description
Dimethyl 3-(Boc-amino)pentanedioate is a chemical compound with the molecular formula C12H21NO6 and a molecular weight of 275.3 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(Boc-amino)pentanedioate typically involves the reaction of 3-aminopentanedioic acid with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(Boc-amino)pentanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Dimethyl 3-(Boc-amino)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a protecting group for amino acids.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3-(Boc-amino)pentanedioate involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group (BOC) protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[(tert-butoxycarbonyl)amino]pentanedioate: Similar in structure but with a different position of the amino group.
Dimethyl 3-[(tert-butoxycarbonyl)amino]butanedioate: Similar but with a shorter carbon chain.
Uniqueness
Dimethyl 3-(Boc-amino)pentanedioate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amino acids makes it particularly valuable in peptide synthesis .
Properties
IUPAC Name |
dimethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(6-9(14)17-4)7-10(15)18-5/h8H,6-7H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVSVQDYUJMTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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